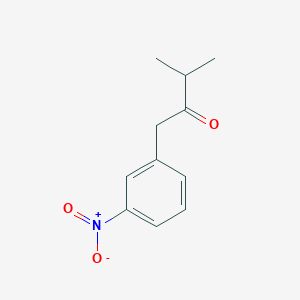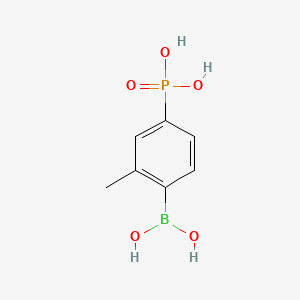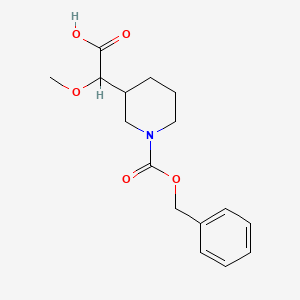
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid is an organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The methoxyacetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the methoxyacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The methoxyacetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid
- 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid
- 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)butanoic acid
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-methoxyacetic acid is unique due to the presence of the methoxyacetic acid moiety, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-8-5-9-17(10-13)16(20)22-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,18,19) |
Clave InChI |
AQZNCERJMUNISY-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


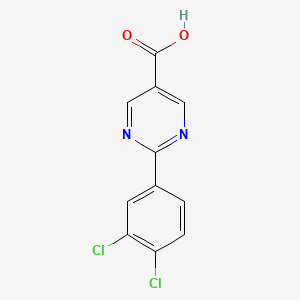
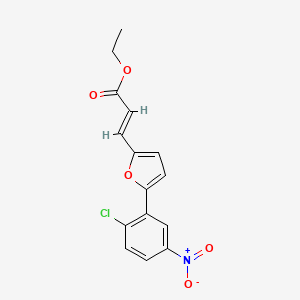
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
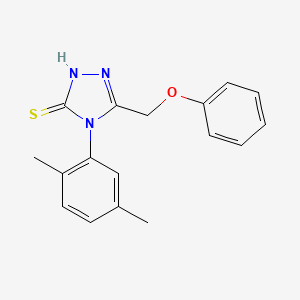
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
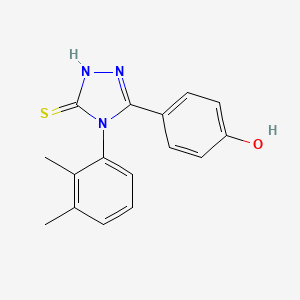
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
